

Spectroscopic Profile of 3-Anilino-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Anilino-1-propanol**

Cat. No.: **B1268279**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **3-Anilino-1-propanol** (CAS No. 31121-11-6). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-Anilino-1-propanol**. This information has been compiled from various spectral databases and predictive models.

¹H NMR (Proton NMR) Data

Disclaimer: The following ¹H NMR data is based on prediction and has not been experimentally verified.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.10 - 7.25	Multiplet	2H	Ar-H (meta)
6.60 - 6.75	Multiplet	3H	Ar-H (ortho, para)
3.70	Triplet	2H	-CH ₂ -OH
3.25	Triplet	2H	Ar-NH-CH ₂ -
1.85	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
~2.5 (broad)	Singlet	1H	-OH
~4.0 (broad)	Singlet	1H	-NH-

¹³C NMR (Carbon NMR) Data

Disclaimer: The following ¹³C NMR data is based on prediction and has not been experimentally verified.[1]

Chemical Shift (δ) ppm	Assignment
148.5	Ar-C (C-N)
129.3	Ar-CH (meta)
117.5	Ar-CH (para)
113.0	Ar-CH (ortho)
61.0	-CH ₂ -OH
43.5	Ar-NH-CH ₂ -
31.0	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3450	Strong, Broad	O-H stretch (alcohol)
3300 - 3400	Medium	N-H stretch (secondary amine)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch
1590 - 1610	Strong	C=C stretch (aromatic)
1500 - 1520	Strong	C=C stretch (aromatic)
1250 - 1350	Medium	C-N stretch
1000 - 1100	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
151	~60	[M] ⁺ (Molecular Ion)
120	~100	[M - CH ₂ OH] ⁺
106	~40	[M - CH ₂ CH ₂ OH] ⁺
93	~80	[C ₆ H ₅ NH ₂] ⁺
77	~50	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Anilino-1-propanol** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

- ^1H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. Due to the lower natural abundance of ^{13}C , a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.

Infrared (IR) Spectroscopy

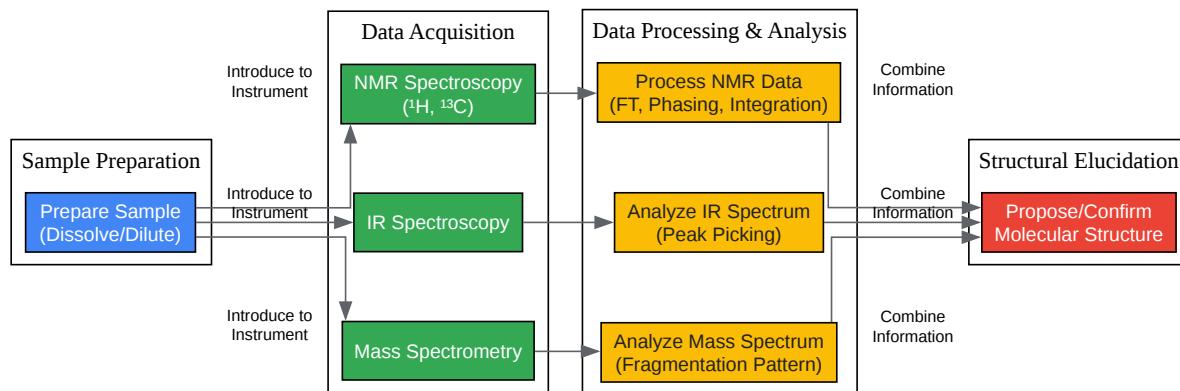
- Sample Preparation: For a liquid sample like **3-Anilino-1-propanol**, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty salt plates is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired over a typical range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

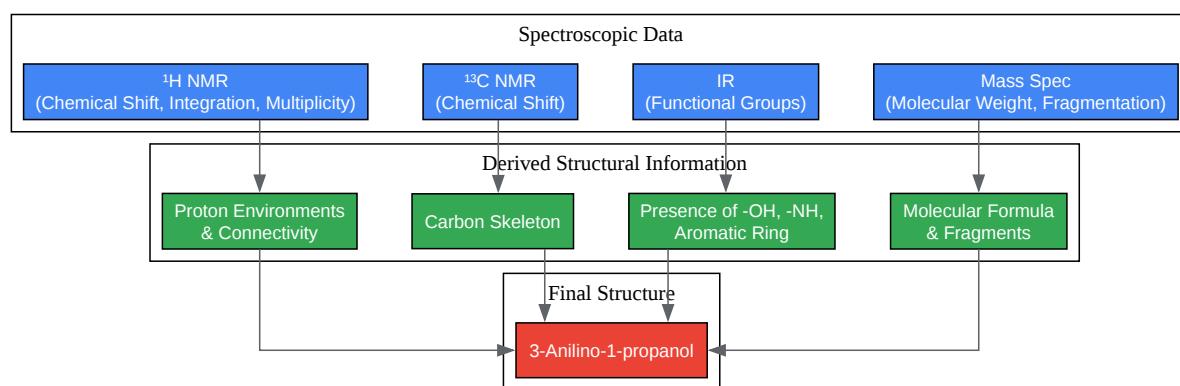
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in interpreting the data.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **3-Anilino-1-propanol**.



[Click to download full resolution via product page](#)

Caption: Logical Flow of Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Anilino-1-propanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268279#spectroscopic-data-of-3-anilino-1-propanol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com